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Disclaimer: Specific quantitative toxicity data for Furazabol from primary literature is

exceptionally limited. A key study from 1966 detailing the acute toxicity of Furazabol (then

referred to as androfurazanol) was identified but its full text could not be accessed for this

review[1]. Consequently, this document provides a comprehensive overview of the expected

toxicity profile of Furazabol based on its classification as a 17α-alkylated anabolic-androgenic

steroid (AAS), drawing parallels from structurally and functionally similar compounds.

Introduction
Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic

steroid (AAS) that is a 17α-alkylated derivative of dihydrotestosterone (DHT). Structurally, it is

closely related to stanozolol. The 17α-alkylation enhances the oral bioavailability of the steroid

but is also strongly associated with an increased risk of hepatotoxicity. This guide summarizes

the anticipated initial toxicity of Furazabol in animal models, based on the known toxicological

profiles of other 17α-alkylated AAS.

Acute Toxicity
While the specific LD50 values from the pivotal 1966 study on Furazabol in rats are not

publicly available, the general procedure for determining acute toxicity is well-established.
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Typical Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

A common method to determine the median lethal dose (LD50) is the Up-and-Down Procedure,

which minimizes the number of animals required.

Animal Model: Typically, rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. A

small number of animals, usually of a single sex, are used sequentially.

Housing and Acclimatization: Animals are housed in controlled conditions with a standard

diet and water ad libitum. They are acclimatized to the laboratory environment before the

study.

Dose Administration: A single dose of the test substance (Furazabol) is administered orally

via gavage. The initial dose is selected based on any prior knowledge of the substance's

toxicity.

Observation: After dosing, the animal is observed for signs of toxicity and mortality for up to

14 days. Key observations include changes in skin, fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal

dies, the next is given a lower dose. The dose progression factor is typically constant.

LD50 Calculation: The LD50 is calculated from the results of a minimum of 5-6 animals using

statistical methods like the maximum likelihood method.
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General workflow for an acute oral toxicity study.
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Organ-Specific Toxicity Profile (Inferred from 17α-
Alkylated AAS Class)
The primary toxicities associated with 17α-alkylated AAS are hepatotoxicity, cardiotoxicity,

nephrotoxicity, and endocrine disruption.

Hepatotoxicity
The liver is the primary site of metabolism for orally administered AAS, and the 17α-alkyl group,

which inhibits hepatic metabolism, is a key factor in the hepatotoxicity of this class of steroids[2]

[3].

Data Presentation: Inferred Hepatotoxic Effects of Furazabol
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Toxicity Endpoint Animal Model

Key Findings for
Structurally Similar
17α-Alkylated AAS
(e.g., Stanozolol,
Methyltestosterone
, Oxymetholone)

Reference Studies

Cellular Toxicity
Primary Rat

Hepatocytes

Increased LDH

release, decreased

cell viability (Neutral

Red retention), and

glutathione (GSH)

depletion with

methyltestosterone

and oxymetholone.

[4]

Histopathology Rats

Slight to moderate

inflammatory or

degenerative lesions

in centrilobular

hepatocytes after

acute and chronic

stanozolol treatment.

[5]

Enzyme Levels Rats

Chronic stanozolol

treatment led to a

significant decrease in

cytochrome P450 and

cytochrome b5 levels.

[5]

Carcinogenicity Rats

No substantial

evidence of

carcinogenic activity

of stanozolol in rat

liver foci bioassays.

[6]

Experimental Protocol: Subchronic Hepatotoxicity Study in Rats

Animal Model: Male Wistar rats are often used.
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Dosing: The test substance is administered daily via oral gavage for a period of 28 or 90

days. Multiple dose groups and a control group are used.

In-life Observations: Daily clinical observations, weekly body weight, and food consumption

measurements are recorded.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical chemistry analysis, including liver function markers (ALT, AST, ALP, bilirubin).

Gross Pathology and Organ Weights: A full necropsy is performed, and the liver is weighed.

Histopathology: The liver is preserved and examined microscopically for signs of cellular

damage, inflammation, cholestasis, and other abnormalities.
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Proposed pathway for 17α-alkylated AAS hepatotoxicity.
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Cardiotoxicity, Nephrotoxicity, and Endocrine Effects
While less pronounced than hepatotoxicity, other organ systems can also be affected by high-

dose or chronic administration of AAS.

Data Presentation: Other Potential Toxicities of Furazabol (Inferred)

Toxicity Type Animal Model Key Findings for AAS

Cardiotoxicity General Animal Models

Myocardial hypertrophy,

fibrosis, impaired cardiac

function.

Nephrotoxicity Rats

Increased lipid peroxidation

and decreased antioxidant

enzyme activity in kidney

tissue, leading to damage.

Endocrine Disruption Rats, Dogs, Birds

Suppression of endogenous

testosterone and

gonadotropins (LH, FSH),

testicular atrophy, decreased

spermatogenesis, and reduced

fertility.[7][8]

Logical Relationship of Furazabol Toxicity
Furazabol's toxicity profile is logically inferred from its chemical structure, specifically the

presence of the 17α-methyl group, which is a hallmark of a class of AAS known for their oral

activity and potential for liver damage.
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17α-Alkylated Anabolic Steroids

Shared Structural Feature:
17α-Alkyl Group Furazabol Stanozolol Methyltestosterone Oxymetholone

Shared Toxicity Profile

Hepatotoxicity Cardiotoxicity Endocrine Effects
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Relationship of Furazabol to other 17α-alkylated AAS.

Conclusion
Direct and comprehensive initial toxicity data for Furazabol in animal models is not readily

available in publicly accessible literature. However, as a member of the 17α-alkylated anabolic

steroid class, it is reasonable to infer a toxicity profile that includes a significant risk of

hepatotoxicity, particularly with oral administration. Other potential, though likely less

prominent, toxicities include adverse cardiovascular, renal, and endocrine effects. Any future

research or drug development involving Furazabol should prioritize a thorough toxicological

evaluation, beginning with acute toxicity studies and progressing to subchronic and chronic

studies to fully characterize its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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